Methionine sulfoximine

Catalog No.
S535121
CAS No.
1982-67-8
M.F
C5H12N2O3S
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methionine sulfoximine

CAS Number

1982-67-8

Product Name

Methionine sulfoximine

IUPAC Name

2-amino-4-(methylsulfonimidoyl)butanoic acid

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)

InChI Key

SXTAYKAGBXMACB-UHFFFAOYSA-N

SMILES

CS(=N)(=O)CCC(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

AI3-62723, DL-Methionine-DL-sulfoximine, Methionine sulfoximine

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N

The exact mass of the compound Methionine sulfoximine is 180.0569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49169. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Methionine. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Glutamine Synthetase Activity

Glutamine synthetase plays a crucial role in the synthesis of glutamine, an essential amino acid involved in several cellular processes. MSO acts by irreversibly binding to the glutamine synthetase enzyme, effectively inhibiting its activity. This results in a depletion of glutamine within the cell []. Researchers can leverage this effect to study the consequences of glutamine deficiency on various cellular functions.

Studies have utilized MSO to investigate the role of glutamine in protein synthesis, cell proliferation, and even cancer cell survival [, ]. By observing the impact of MSO treatment on these processes, researchers can gain insights into the dependence of specific cell types on glutamine metabolism.

Modeling Neurological Disorders

MSO has also been used as a research tool to model certain neurological disorders associated with excitotoxicity, a condition characterized by excessive neuronal stimulation leading to cell death. Glutamine is a precursor for the neurotransmitter glutamate, and its depletion due to MSO treatment can mimic the decreased glutamate uptake observed in some neurological conditions [].

Methionine sulfoximine is a non-proteinogenic alpha-amino acid, specifically the sulfoximine derivative of methionine. Its chemical formula is C₅H₁₂N₂O₃S, and it is characterized by the presence of a sulfoximine group (-S=O) attached to the sulfur atom of the methionine side chain. This compound has gained attention in various fields, including biochemistry and agriculture, due to its unique properties and biological activities.

As mentioned earlier, MSO acts as an irreversible inhibitor of glutamine synthetase. This enzyme plays a vital role in regulating glutamate levels in the brain. Glutamate is an excitatory neurotransmitter, and its excessive presence can lead to excitotoxicity, a condition linked to neuronal damage and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) [, ]. By inhibiting glutamine synthetase, MSO prevents the conversion of glutamate to glutamine, thereby lowering glutamate levels and its potential neurotoxic effects [].

  • Toxicity: MSO can have convulsant effects and should be handled with caution in research settings [].
  • Other Hazards: Detailed information on flammability, reactivity, or specific disposal procedures is limited. It's advisable to consult safety data sheets (SDS) from chemical suppliers for specific handling and disposal guidelines.

Methionine sulfoximine participates in several enzymatic reactions. Notably, when reacted with gamma-cystathionase, it yields alpha-ketobutyrate and methane sulfinimide. The latter compound can further hydrolyze to methane sulfinic acid. Additionally, methionine sulfoximine can undergo transamination reactions, producing stable alpha-keto acids such as alpha-keto-gamma-methylsulfoximinylbutyrate .

In a significant reaction catalyzed by L-amino acid oxidase, methionine sulfoximine is converted into alpha-imino-gamma-methylsulfoximinylbutyrate, which subsequently undergoes gamma elimination to yield methane sulfinimide and 2-imino-3-butenoic acid . These transformations highlight the compound's reactivity and potential pathways for further chemical modifications.

Methionine sulfoximine exhibits notable biological activity, particularly as an inhibitor of certain enzymes. It has been shown to selectively inhibit gamma-glutamylcysteine synthetase, an enzyme pivotal in glutathione biosynthesis. This inhibition can lead to oxidative stress in cells, making methionine sulfoximine a useful tool for studying cellular responses to oxidative conditions .

Moreover, studies indicate that methionine sulfoximine can induce cell death in specific plant species through salicylic acid-mediated signaling pathways, suggesting its potential role in plant defense mechanisms .

The synthesis of methionine sulfoximine can be achieved through several methods:

  • Oxidation of Methionine: Methionine can be oxidized using hydrogen peroxide in the presence of acetic acid to yield methionine sulfoxide, which is then converted to methionine sulfoximine through further reactions involving alkali metal azides under controlled conditions .
  • Reaction with Alkali Metal Azides: A more efficient method involves reacting methionine sulfoxide with alkali metal azides in a sulfuric acid medium. This method allows for high yields and purity of the final product .
  • Late-stage Oxidation in Polypeptides: Recent advancements have introduced methods for late-stage oxidation of methionine residues within polypeptides to generate methionine sulfoximine directly within complex structures .

Methionine sulfoximine has various applications:

  • Agriculture: It is utilized as a herbicide due to its ability to inhibit specific metabolic pathways in plants.
  • Biochemical Research: As an enzyme inhibitor, it serves as a valuable reagent for studying metabolic pathways and cellular responses.
  • Pharmaceutical Development: Its unique structure allows for potential applications in drug design, particularly in targeting oxidative stress-related diseases.

Research indicates that methionine sulfoximine interacts with several biological systems. Its inhibitory effects on gamma-glutamylcysteine synthetase have been well-documented, leading to altered glutathione levels within cells. This interaction underscores its role in modulating oxidative stress responses . Furthermore, studies have explored its effects on cell signaling pathways involved in plant defense mechanisms, highlighting its versatility as a biochemical agent .

Methionine sulfoximine shares structural similarities with other compounds but possesses unique properties due to its sulfoximine group. Below are some similar compounds:

Compound NameStructure TypeUnique Features
MethionineAlpha-amino acidProteinogenic amino acid involved in protein synthesis
Methionine sulfoxideSulfoxide derivativeIntermediate form that can lead to various derivatives
S-MethylmethionineSulfonium compoundInvolved in methylation reactions
CysteamineAminothiolContains a thiol group; involved in cysteine metabolism

Methionine sulfoximine's distinct chemical structure allows it to function as both an inhibitor and a substrate in various bio

Methionine sulfoximine exhibits notable thermal stability characteristics that distinguish it from its parent amino acid methionine. The compound demonstrates a melting point exceeding 210°C with concurrent decomposition, indicating significant thermal stability under normal storage and handling conditions [1] [2] [3]. This decomposition temperature represents a critical thermal threshold beyond which the sulfoximine functional group undergoes irreversible structural changes.

The thermodynamic stability of methionine sulfoximine is fundamentally influenced by the presence of the sulfoximine group, which creates a tetrahedral sulfur center with enhanced stability compared to sulfoxide analogs [4] [3]. Under ambient conditions, the compound remains stable when stored at room temperature to refrigerated conditions (2-8°C), with no significant degradation observed over extended periods [1] [2]. The decomposition process at elevated temperatures proceeds through the elimination of sulfur-containing fragments, primarily involving the loss of methane sulfenic acid (CH₃SOH) units, as evidenced by mass spectrometric fragmentation studies [5] [6].

Product stability assessments indicate that methionine sulfoximine maintains its structural integrity across a broad pH range from 3.5 to 9.0, with optimal stability observed under physiological conditions [4] [7] [8]. The compound demonstrates resistance to hydrolytic degradation under normal aqueous conditions, contributing to its utility in biological applications. Thermal decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides, as identified through thermal analysis studies [3] [9].

Solubility Characteristics in Various Solvent Systems

The solubility profile of methionine sulfoximine reflects its zwitterionic nature and the presence of multiple polar functional groups. In aqueous systems, the compound exhibits excellent solubility, with complete miscibility in water under standard conditions [4] [7] [8]. Quantitative solubility measurements in phosphate buffered saline (pH 7.2) demonstrate a solubility of approximately 5 mg/mL, establishing its suitability for biological and pharmaceutical applications [10] [11] [12].

Solvent SystemSolubility BehaviorpH StabilityReference
WaterReadily soluble, miscibleStable pH 3.5-9.0 [4] [7] [8]
Phosphate buffered saline (PBS)~5 mg/mL (pH 7.2)Optimal at physiological pH [10] [11] [12]
MethanolSoluble for reactionsNeutral to basic conditions [13] [6]
EthanolLimited solubilityStable under neutral conditions [7]
Aqueous formic acidGood solubilityStable under acidic conditions [14]
DMSOModerate solubilityStable [15]
Acetonitrile/waterHILIC conditions compatiblepH dependent retention [14]
Organic solvents (general)Generally poor solubilityVariable stability [16] [7]

The polar nature of methionine sulfoximine, attributed to the carboxylic acid, amino group, and sulfoximine functionalities, promotes hydrogen bonding interactions with protic solvents [16]. In organic solvent systems, solubility is generally limited, with moderate solubility observed in dimethyl sulfoxide and restricted dissolution in non-polar organic media [15] [16] [7]. The compound's behavior in mixed solvent systems, particularly acetonitrile-water mixtures used in hydrophilic interaction liquid chromatography, demonstrates pH-dependent retention characteristics suitable for analytical separations [14].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Methionine sulfoximine exhibits distinctive nuclear magnetic resonance characteristics that enable unambiguous structural identification. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic chemical shift patterns distributed across the 2.3-4.0 ppm range, with the methyl group attached to sulfur appearing as a broad signal near 2.7 ppm [17] [18] [19]. The methylene groups display multiple signals between 2.3-3.0 ppm, while the alpha-carbon proton resonates at approximately 3.9 ppm [17] [18].

NucleusChemical Shift / DataReference
¹H NMR (δ, ppm)Multiple peaks observed 2.3-4.0 ppm range [17] [18] [19]
¹³C NMR (δ, ppm)Distinct signals for sulfoximine carbons [20] [18] [21]
¹H NMR CH₃ group~2.7 ppm (broad signal) [17] [18]
¹H NMR CH₂ groups2.3-3.0 ppm (multiple signals) [17] [18]
¹H NMR CH group~3.9 ppm [17] [18]
¹³C ε signal shift (vs methionine)+22.6 ppm downfield from methionine [20] [22]
Solvent conditionsD₂O, H₂O, CD₃OD (various pH conditions) [17] [18] [21]

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the epsilon carbon signal appearing 22.6 ppm downfield relative to the corresponding signal in methionine, reflecting the electronic effects of sulfoximine formation [20] [22]. This significant chemical shift difference serves as a diagnostic tool for monitoring methionine oxidation processes in complex biological systems [20] [18] [21].

Mass Spectrometry

Mass spectrometric analysis of methionine sulfoximine reveals unique fragmentation patterns that distinguish it from other amino acids [23] [24]. The molecular ion peak appears at m/z 181 [M+H]⁺ in positive ion mode, with sodium adducts observed at m/z 203 [M+Na]⁺ [25] [26] [27]. Negative ion mode analysis yields the deprotonated molecular ion at m/z 179 [M-H]⁻ [25].

ParameterValue (m/z or Ų)Reference
Molecular ion [M+H]⁺181 [25] [26] [27]
Molecular ion [M+Na]⁺203 [25]
Molecular ion [M-H]⁻179 [25]
Base peak fragmentationCH₃SOH loss (-64 Da) [5] [6]
Collision Cross Section [M+H]⁺139.3 Ų [25]
Collision Cross Section [M+Na]⁺143.1 Ų [25]
Collision Cross Section [M-H]⁻141.23 Ų [25]
Chemical ionization featuresUnique among amino acids [23] [24]
MALDI-MS/MS fragmentationMethionine site-specific [6] [28]

Fragmentation analysis reveals the characteristic loss of methane sulfenic acid (CH₃SOH, 64 Da) as the dominant decomposition pathway, particularly under low proton mobility conditions [5] [6]. Matrix-assisted laser desorption ionization tandem mass spectrometry (MALDI-MS/MS) enables site-specific identification of methionine sulfoximine modifications within polypeptide sequences [6] [28].

Infrared Spectroscopy

Infrared spectroscopic analysis provides definitive functional group identification for methionine sulfoximine. The spectrum exhibits characteristic absorption bands that confirm the presence of the sulfoximine moiety and associated functional groups [2] [29] [30]. Key diagnostic peaks include the nitrogen-hydrogen stretch of the sulfoximine group appearing as a broad absorption between 3300-3500 cm⁻¹, and the sulfur-oxygen stretch observed in the 1200-1300 cm⁻¹ region [30] [31].

Functional GroupWavenumber (cm⁻¹) / DescriptionReference
N-H stretch (sulfoximine)~3300-3500 (broad) [2] [29] [30]
C=O stretch (carboxyl)~1600-1700 [30] [31]
S=O stretch~1200-1300 [30] [31]
S=N stretch~950-1050 [30] [31]
N-H bend~1550-1650 [30] [31]
C-H stretch~2900-3000 [30] [31]
Overall spectrumConforms to standard reference [2] [29] [32]
TechniqueKBr pellet, FTIR [30] [33]

The carboxylic acid carbonyl stretch appears in the expected region of 1600-1700 cm⁻¹, while the sulfur-nitrogen stretch is observed between 950-1050 cm⁻¹ [30] [31]. These spectroscopic features collectively provide unambiguous identification of the sulfoximine functional group and confirm structural integrity [2] [29] [32].

Optical Activity and Chiral Resolution Methods

Optical Activity Characteristics

Methionine sulfoximine exhibits significant optical activity due to the presence of two chiral centers: the alpha-carbon of the amino acid backbone and the sulfur atom of the sulfoximine group [34] [35] [36]. The specific rotation values range from +10.8° to +15.0° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 1 g/100 mL in water [1] [2] [32]. This optical rotation reflects the predominant configuration and the relative proportions of the diastereomeric forms present in the sample.

ParameterValue / DescriptionReference
Specific Rotation [α]₂₀ᴰ+10.8° to +15.0° [1] [2] [32]
Wavelength589 nm (sodium D-line) [1] [2] [32]
Concentrationc = 1 g/100 mL [1] [2] [32]
SolventWater (H₂O) [1] [2] [32]
Temperature20°C [1] [2] [32]
Enantiomeric formsL-(S) and L-(R) forms [34] [35] [36]
Diastereomeric formsTwo diastereomers at sulfur [34] [35] [37]
Optical stabilityConfigurationally stable [37] [38]

The compound exists as a mixture of two diastereomers, designated as L-methionine-(S)-sulfoximine and L-methionine-(R)-sulfoximine, with distinct biological activities and pharmacological properties [34] [35] [37]. The stereochemical stability of the sulfur center is remarkable, with computational studies indicating an interconversion barrier of 45.2 kcal/mol, ensuring configurational stability under normal conditions [37] [38].

Chiral Resolution Methods

Multiple methodologies have been developed for the separation and resolution of methionine sulfoximine diastereomers, each offering distinct advantages for different applications. Supercritical carbon dioxide chromatography has emerged as the most effective technique, achieving diastereomer purities exceeding 99% with excellent recovery yields [37]. This method utilizes the differential solubility and interaction properties of the diastereomers in supercritical fluid conditions.

MethodDescription / ConditionsEfficacy / NotesReference
Crystallization separationFractional crystallization from waterModerate separation efficiency [39] [40]
Supercritical CO₂ chromatographyHigh purity separation (>99%)Excellent purity and yield [37]
HPLC chiral separationChiral stationary phase separationGood analytical separation [39] [41]
Preparative crystallizationRepeated crystallization techniquesHigh purity achievable [39] [40]
Enzyme-mediated resolutionMethionine sulfoxide reductaseEnantioselective kinetic resolution [42] [43] [44]
Salt formation methodTrifluoroacetate salt formationEthanol/hexane crystallization [39]
Column chromatographySilica gel with appropriate eluentsDiastereomer separation possible [45] [40]
Stereochemical interconversion barrier45.2 kcal/mol activation energyHigh stereochemical stability [37]

Traditional crystallization methods involve fractional crystallization from aqueous solutions, with enhanced separation achieved through salt formation using trifluoroacetic acid followed by crystallization from ethanol-hexane mixtures [39] [40]. High-performance liquid chromatography using chiral stationary phases provides analytical-scale separation with good resolution of the diastereomeric forms [39] [41].

Enzymatic resolution approaches utilize methionine sulfoxide reductase enzymes to achieve enantioselective kinetic resolution of racemic sulfoxide mixtures, demonstrating high stereoselectivity and providing access to enantiomerically pure sulfoxides [42] [43] [44]. These biocatalytic methods offer environmentally sustainable alternatives to traditional chemical resolution techniques while maintaining excellent stereochemical control.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

180.05686342 g/mol

Monoisotopic Mass

180.05686342 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1982-67-8

Wikipedia

Methionine_sulfoximine

Dates

Last modified: 08-15-2023
1: Brusilow WS. Identification of the isomer of methionine sulfoximine that extends the lifespan of the SOD1 G93A mouse. Neurosci Lett. 2017 Apr 24;647:165-167. doi: 10.1016/j.neulet.2017.03.029. Epub 2017 Mar 18. PubMed PMID: 28323087.
2: Yu DY, Noh SM, Lee GM. Limitations to the development of recombinant human embryonic kidney 293E cells using glutamine synthetase-mediated gene amplification: Methionine sulfoximine resistance. J Biotechnol. 2016 Aug 10;231:136-140. doi: 10.1016/j.jbiotec.2016.06.003. Epub 2016 Jun 8. PubMed PMID: 27288593.
3: Manning JM, Moore S, Rowe WB, Meister A. Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry. 1969 Jun;8(6):2681-5. PubMed PMID: 5799144.

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